molecular formula C12H12N2O2 B2682843 [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 959573-30-9

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B2682843
CAS RN: 959573-30-9
M. Wt: 216.24
InChI Key: JVTYKOFIZWQPAR-UHFFFAOYSA-N
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Description

“[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 959573-30-9 . It has a molecular weight of 216.24 . The IUPAC name for this compound is [3- (4-methylphenyl)-1H-pyrazol-1-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-9-2-4-10 (5-3-9)11-6-7-14 (13-11)8-12 (15)16/h2-7H,8H2,1H3, (H,15,16) . This indicates the presence of a pyrazole ring attached to a methylphenyl group and an acetic acid group.


Physical And Chemical Properties Analysis

The compound is expected to be stored at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis and Catalytic Applications

Pyrazole derivatives have been explored for their utility in organic synthesis, including the synthesis of pyranopyrazoles and other heterocyclic compounds. For instance, pyrazoline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiencies and suggesting their utility in protecting industrial materials (Lgaz et al., 2020; Lgaz et al., 2018). Additionally, the catalytic application of acetic acid functionalized pyridinium salt for the synthesis of pyranopyrazole derivatives highlights the role of pyrazole-based compounds in facilitating organic reactions under environmentally friendly conditions (Moosavi‐Zare et al., 2016).

Antimicrobial Activities

Pyrazole derivatives have also been studied for their antimicrobial properties. Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety have shown promising antibacterial and antifungal activities, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Reddy et al., 2013).

Corrosion Inhibition

The potential role of pyrazoline derivatives in corrosion inhibition has been extensively explored. They have been found to enhance the corrosion resistance of mild steel in hydrochloric acid solution, displaying high inhibition efficiency through physical and chemical adsorption on the metal surface. These findings suggest the application of pyrazole derivatives in industries facing challenges with material degradation (Lgaz et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 216.236 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Based on the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTYKOFIZWQPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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